2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
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Overview
Description
The compound “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine” is a type of thiazolopyridine . Thiazolopyridines are an important category of compounds with notable antibacterial and antifungal activity . They are also useful for chemotherapy of various cancers, such as leukemia, lung cancer, and melanoma .
Synthesis Analysis
A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including thiazolopyridines is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene and cysteamine hydrochloride in ethanol at reflux conditions . The new approach involves domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization sequences .Molecular Structure Analysis
The molecular structure of thiazolopyridines was established via elemental analysis and spectral data . FT-IR spectroscopy was performed in the range of 400–4000 cm −1 for the vibrational spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolopyridines include a domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization sequences .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine" have been synthesized and evaluated for their antimicrobial activities. For example, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were developed from related precursors and screened for antimicrobial properties (El‐Kazak & Ibrahim, 2013).
Corrosion Inhibition
Thiazole-based pyridine derivatives, sharing a common core with the compound of interest, have been synthesized and characterized as potential corrosion inhibitors for mild steel. The efficacy of these compounds was demonstrated through various techniques, showing a correlation between compound concentration and inhibition efficiency (Chaitra, Mohana, & Tandon, 2016).
Crystal Structure Analysis
The crystal structure analysis of compounds structurally related to "this compound" has been reported, providing insight into the molecular conformation and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Krishnamurthy & Begum, 2015).
Synthetic Methodologies
Research has focused on developing synthetic methodologies for compounds within the same class as "this compound". These methodologies highlight the versatility and potential applications of such compounds in medicinal chemistry and material science. For instance, transformations of related compounds under acid catalysis have been explored to produce derivatives with potential chemical utility (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Antitumor Agents
Compounds bearing resemblance to "this compound" have been investigated for their antitumor properties. A study reported the synthesis of 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols, demonstrating selective activity against aneuploid cell lines, indicating their potential as antitumor agents (Zhang et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine are currently unknown. This compound is a derivative of thiazolo[3,2-a]pyrimidines, which are known to have a wide range of pharmacological activities . .
Mode of Action
It’s worth noting that thiazolo[3,2-a]pyrimidines, to which this compound belongs, are known to interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines, the class of compounds to which it belongs, are known to have a broad spectrum of biological activities . .
Result of Action
As a derivative of thiazolo[3,2-a]pyrimidines, it may share some of the biological activities associated with this class of compounds . .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13/h2-4,7,14H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWDAKNSJPEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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